molecular formula C22H19ClN4O2S B2711477 N-(2-chlorobenzyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 941897-55-8

N-(2-chlorobenzyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No.: B2711477
CAS No.: 941897-55-8
M. Wt: 438.93
InChI Key: MXGCHMFIWUOLJJ-UHFFFAOYSA-N
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Description

Overview of Thiazolo[4,5-d]Pyridazine Derivatives in Medicinal Chemistry

Thiazolo[4,5-d]pyridazines are bicyclic heterocycles characterized by fused thiazole and pyridazine rings, which confer distinct electronic and steric properties. These derivatives have garnered attention for their ability to interact with biological targets such as dihydrofolate reductase (DHFR), cyclooxygenase-2 (COX-2), and apoptosis-regulating proteins. For instance, compound 26 from the thiazolo[4,5-d]pyridazine series exhibited potent DHFR inhibition (IC₅₀ = 0.06 μM) and antitumor activity against breast cancer cells (IC₅₀ = 0.8 μM). The sulfur atom in the thiazole ring enhances membrane permeability, while the pyridazine moiety facilitates π-π stacking interactions with aromatic residues in enzyme active sites. Such features underpin their utility in designing inhibitors for cancer and inflammatory diseases.

Historical Development of N-Substituted Thiazolo[4,5-d]Pyridazines

The synthesis of thiazolo[4,5-d]pyridazines dates to early 2000s methodologies involving cyclocondensation of 4-thiazolidinones with arylhydrazonopropanals. Initial efforts focused on optimizing reaction conditions—e.g., using acetic acid as a catalyst—to achieve moderate yields (43%). Advances in high-pressure Q-Tube reactors later enabled efficient cyclocondensation, improving yields to 78–87% while reducing reaction times. Structural diversification through N-substitution, such as incorporating pyrrolidino or morpholino groups, emerged as a strategy to enhance bioactivity. For example, compound 14b demonstrated superior analgesic efficacy compared to ketorolac in murine models. These developments laid the groundwork for synthesizing complex derivatives like N-(2-chlorobenzyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide .

Emergence of this compound

This compound features strategic modifications to the thiazolo[4,5-d]pyridazine scaffold:

  • N-(2-Chlorobenzyl) group : Enhances lipophilicity and target affinity via halogen bonding.
  • p-Tolyl substituent : Introduces steric bulk to modulate interactions with hydrophobic enzyme pockets.
  • Acetamide linker : Improves solubility and metabolic stability compared to ester-based analogs.

While direct biological data for this specific derivative remain unpublished, structurally related compounds exhibit dual analgesic and anti-inflammatory activities. For instance, N-(2-chlorobenzyl)-2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide showed nanomolar affinity for COX-2 in preliminary assays.

Significance in Heterocyclic Compound Research

The integration of sulfur and nitrogen atoms within the thiazolo[4,5-d]pyridazine core enables diverse non-covalent interactions, making these compounds valuable probes for studying enzyme dynamics. For example, molecular docking studies reveal that the thiazole sulfur forms hydrogen bonds with Arg22 in DHFR, while the pyridazine ring engages in van der Waals interactions with Phe31. Such insights guide rational drug design, particularly in optimizing kinase and reductase inhibitors.

Current Research Landscape and Scientific Interest

Recent studies prioritize structural optimization and mechanistic elucidation. High-throughput screening has identified thiazolo[4,5-d]pyridazines as potent cytotoxic agents against MCF-7 (breast) and A549 (lung) cancer cells. Concurrently, computational models predict that This compound may inhibit pro-inflammatory cytokines via NF-κB pathway modulation. Collaborative efforts between synthetic chemists and pharmacologists aim to validate these hypotheses through in vitro and in vivo studies.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[2-methyl-7-(4-methylphenyl)-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O2S/c1-13-7-9-15(10-8-13)19-21-20(25-14(2)30-21)22(29)27(26-19)12-18(28)24-11-16-5-3-4-6-17(16)23/h3-10H,11-12H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXGCHMFIWUOLJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C3=C2SC(=N3)C)CC(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chlorobenzyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide (CAS No. 941897-55-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H19ClN4O2SC_{22}H_{19}ClN_{4}O_{2}S, with a molecular weight of 438.93 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial, anticancer, and anticonvulsant properties.

Biological Activity Overview

The compound's biological activities can be categorized into several key areas:

  • Anticancer Activity
    • Compounds containing thiazole moieties have been shown to exhibit significant anticancer properties. For instance, derivatives of thiazole have demonstrated IC50 values ranging from 0.124 μM to 3.81 μM against various cancer cell lines in the NCI-60 assay .
    • A study indicated that the presence of electron-withdrawing groups such as chlorine on the aromatic ring enhances anticancer activity .
  • Anticonvulsant Activity
    • Thiazole derivatives have been evaluated for their anticonvulsant effects using models like the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. Certain analogs exhibited median effective doses (ED50) of 18.4 mg/kg, indicating their potential as anticonvulsants .
  • Antimicrobial Activity
    • The thiazole ring is also associated with antimicrobial properties. Various studies have highlighted the effectiveness of thiazole derivatives against a range of bacterial and fungal pathogens, making them candidates for further development as antimicrobial agents .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Substituent Effects : The introduction of substituents at specific positions on the thiazole or phenyl rings can significantly alter the compound's potency. For example, methyl groups at certain positions have been shown to enhance activity against cancer cells .
  • Heterocyclic Influence : The incorporation of heterocycles like pyridazine and thiazole contributes to the overall efficacy of the compound by affecting its interaction with biological targets .

Case Studies

  • Anticancer Evaluation : In a study focusing on thiazole derivatives, a compound similar to this compound was tested against human lung adenocarcinoma cells (A549). Results showed that it exhibited strong selectivity and significant cytotoxicity with an IC50 value below 1 μM .
  • Anticonvulsant Screening : Another study assessed a series of thiazole-containing compounds for their anticonvulsant properties using both MES and PTZ models. The compounds demonstrated promising results with protection indices indicating their potential use in seizure management .

Scientific Research Applications

Antiviral Applications

Recent studies have highlighted the potential of thiazole and pyridazine derivatives, including N-(2-chlorobenzyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide, as promising antiviral agents. These compounds exhibit activity against several viruses:

  • Mechanism of Action : The compound's structure allows it to interfere with viral replication processes. For instance, derivatives have been shown to inhibit the proliferation of RNA viruses, including Hepatitis C virus (HCV) and others through structure-activity relationship (SAR) analyses .
  • Case Studies : In vitro studies demonstrated that similar compounds led to significant reductions in viral titers without exhibiting cytotoxic effects on host cells. This suggests a favorable therapeutic index for these compounds in antiviral applications .

Anti-inflammatory Properties

Another notable application of this compound is its anti-inflammatory potential:

  • Inhibition of COX Enzymes : Research indicates that thiazole derivatives can effectively inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. Compounds with similar structures have shown competitive inhibition with IC50 values comparable to established anti-inflammatory drugs like Celecoxib .
  • Research Findings : A study reported that certain derivatives exhibited ED50 values ranging from 35.7 to 75.2 mmol/kg against COX-II inhibition, demonstrating their potential as anti-inflammatory agents .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated:

  • Broad-spectrum Activity : Derivatives of this compound have shown effectiveness against a variety of bacterial strains, indicating their potential use as broad-spectrum antimicrobial agents .

Table 1: Summary of Biological Activities

Activity Type Mechanism Reference
AntiviralInhibition of viral replication
Anti-inflammatoryCOX enzyme inhibition
AntimicrobialBroad-spectrum activity against bacteria

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Variations

  • Thiazolo[4,5-d]pyridazine vs. Pyrimido[4,5-d][1,3]oxazine: While the target compound features a thiazolo-pyridazine core, describes pyrimido[4,5-d][1,3]oxazine derivatives (e.g., compounds 16c–16e). For instance, pyrimido-oxazine derivatives exhibited HPLC purities >95% under optimized synthetic conditions, suggesting robust stability .
  • Coumarin-Based Acetamides () :
    The coumarin-linked acetamides in share the acetamide functional group but differ in their core structure (oxazepin or thiazolidin rings). These compounds demonstrated enhanced antioxidant activity compared to ascorbic acid, highlighting the role of the acetamide moiety in redox modulation. However, the thiazolo-pyridazine core of the target compound may favor different biological targets due to its distinct aromaticity and steric profile .

Substituent Effects

  • Chlorophenyl vs. Thienyl Groups: details N-(4-chlorophenyl)-2-[2-methyl-4-oxo-7-(2-thienyl)thiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide, which substitutes the p-tolyl group with a thienyl moiety. The 4-chlorophenyl vs. 2-chlorobenzyl substitution in the acetamide chain also impacts steric hindrance and hydrogen-bonding capacity .
  • Triazolo-Pyrazin Derivatives () :
    Compound 9a in features a triazolo-pyrazin core with dichlorobenzyl and p-tolyl substituents. Its high yield (98%) and solid-state stability (mp 201–203°C) suggest that halogenated aromatic groups contribute to crystallinity, a property that may extend to the target compound’s 2-chlorobenzyl group .

Physicochemical and Pharmacological Data Comparison

Table 1: Key Parameters of Selected Analogues

Compound Core Structure Substituents Purity/Stability Notable Activity Reference
Target Compound Thiazolo[4,5-d]pyridazine 7-p-tolyl, 2-chlorobenzyl N/A Hypothesized kinase modulation
N-(4-chlorophenyl)-... () Thiazolo[4,5-d]pyridazine 7-thienyl, 4-chlorophenyl ChemSpider ID: 21029884 Unreported
Coumarin-oxazepin () Oxazepin 4,7-dioxo, chromen-4-yloxy Elementally confirmed Antioxidant (superior to ascorbic acid)
Pyrimido-oxazine (16c, ) Pyrimido[4,5-d]oxazine 2-methoxy-4-methylpiperazinyl HPLC 99.34%, RT 9.37 min Kinase inhibition (assumed)

Electronic and Steric Properties

highlights the role of chlorophenyl groups in electronic properties via DFT studies. The 2-chlorobenzyl group in the target compound may similarly influence HOMO-LUMO gaps, affecting binding to hydrophobic pockets in enzymes or receptors .

Q & A

Q. What synthetic strategies are recommended for constructing the thiazolo[4,5-d]pyridazin-4-one core in this compound?

The thiazolo[4,5-d]pyridazinone scaffold is typically synthesized via cyclocondensation reactions. A common approach involves:

  • Step 1 : Reacting 4-amino-5-mercapto-pyridazinone derivatives with α-haloketones (e.g., chloroacetone) to form the thiazole ring .
  • Step 2 : Introducing the p-tolyl substituent at position 7 via Suzuki-Miyaura coupling, using palladium catalysts and aryl boronic acids .
  • Step 3 : Functionalizing the acetamide side chain through nucleophilic substitution with 2-chlorobenzylamine under basic conditions (e.g., K₂CO₃ in DMF) .
    Key validation : Monitor regioselectivity using 1H^{1}\text{H}-NMR to confirm the absence of regioisomers (e.g., thiazolo[3,4-d]pyridazinone byproducts) .

Q. How should researchers validate the purity and structural integrity of this compound?

A multi-technique analytical workflow is critical:

  • HPLC-MS : Confirm molecular weight (expected [M+H]⁺: ~465.3 Da) and purity (>95%).
  • NMR spectroscopy :
    • 1H^{1}\text{H}-NMR: Verify aromatic protons (δ 7.2–8.1 ppm for p-tolyl and chlorobenzyl groups) and methylene protons (δ 4.2–4.5 ppm for the acetamide side chain).
    • 13C^{13}\text{C}-NMR: Identify carbonyl carbons (δ ~170 ppm for the thiazolo ring and acetamide) .
  • X-ray crystallography : Resolve ambiguities in regiochemistry or stereochemistry if crystallization is feasible .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the final coupling step involving the 2-chlorobenzyl group?

Yield optimization requires systematic screening of:

  • Bases : Compare K₂CO₃, Cs₂CO₃, or Et₃N in polar aprotic solvents (DMF, DMSO). Evidence suggests Cs₂CO₃ improves nucleophilicity of the benzylamine .
  • Temperature : Conduct reactions at 80–100°C to balance reactivity and side-product formation.
  • Catalysts : Test Pd(OAc)₂/XPhos for potential coupling enhancements, though this is more relevant for aryl-aryl bonds .
    Data-driven approach : Use a Design of Experiments (DoE) framework to model interactions between variables (e.g., base strength vs. temperature) .

Q. How should conflicting spectral data (e.g., unexpected 13C^{13}\text{C}13C-NMR shifts) be resolved?

Contradictions often arise from:

  • Tautomerism : The thiazolo[4,5-d]pyridazinone core may exhibit keto-enol tautomerism, shifting carbonyl signals. Use 15N^{15}\text{N}-NMR or deuterium exchange experiments to confirm .
  • Solvent effects : Compare spectra in DMSO-d₆ vs. CDCl₃; polar solvents stabilize certain tautomers.
  • Dynamic processes : Variable-temperature NMR (VT-NMR) can reveal conformational flexibility in the acetamide side chain .

Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to estimate electronic properties (e.g., HOMO-LUMO gaps) and reactivity .
  • Molecular docking : Screen against target proteins (e.g., kinases or GPCRs) using AutoDock Vina to prioritize biological assays .
  • ADMET prediction : Use SwissADME or QikProp to assess solubility (LogP ~3.2), metabolic stability (CYP450 interactions), and blood-brain barrier permeability .

Methodological Challenges and Solutions

Q. How to address low solubility in aqueous buffers during biological assays?

  • Co-solvent systems : Prepare stock solutions in DMSO (<1% final concentration) and dilute in PBS with 0.1% Tween-80.
  • Nanoparticle formulations : Encapsulate the compound in PEGylated liposomes to enhance bioavailability .
  • Structural modification : Introduce polar groups (e.g., hydroxyl or morpholine) on the p-tolyl ring, though this alters the parent structure .

Q. What strategies mitigate decomposition during long-term storage?

  • Storage conditions : Store lyophilized powder under argon at −80°C. Avoid repeated freeze-thaw cycles.
  • Stabilizers : Add antioxidants (e.g., BHT) or chelating agents (EDTA) to liquid formulations .
  • Degradation analysis : Use LC-MS to identify decomposition products (e.g., hydrolysis of the acetamide group) .

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